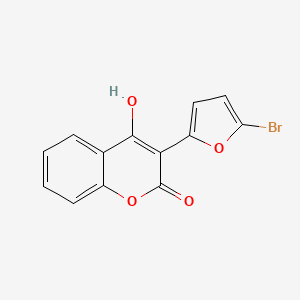

3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one

Description

Properties

Molecular Formula |

C13H7BrO4 |

|---|---|

Molecular Weight |

307.10 g/mol |

IUPAC Name |

3-(5-bromofuran-2-yl)-4-hydroxychromen-2-one |

InChI |

InChI=1S/C13H7BrO4/c14-10-6-5-9(17-10)11-12(15)7-3-1-2-4-8(7)18-13(11)16/h1-6,15H |

InChI Key |

DGBGVNIVXRPPFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C3=CC=C(O3)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

Bromination of Furan: The furan ring is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

Coupling Reaction: The brominated furan is then coupled with the chromenone core using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.

Substitution: The bromine atom in the furan ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one exhibit significant anticancer properties. For instance, studies have shown that chromone derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A study by Aryapour et al. demonstrated that certain chloro-substituted hydroxychalcones inhibited tubulin polymerization in cancer cell lines, suggesting a mechanism that could be applicable to brominated derivatives as well .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Similar chromone derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. For example, research has shown that hydroxylated chalcones exhibit strong activity against various bacterial strains .

Anti-inflammatory Effects

Chalcone derivatives, including those related to this compound, have been recognized for their anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This application is particularly relevant in the context of chronic diseases where inflammation plays a critical role .

Agricultural Applications

Pesticidal Activity

Compounds with similar structures have been explored for their potential use as natural pesticides. The unique bromofuran moiety may enhance the efficacy of these compounds against pests while minimizing environmental impact. Studies suggest that such compounds could disrupt the metabolic processes of pests, leading to effective pest control strategies without relying on synthetic pesticides.

Material Science

Fluorescent Dyes

The structural characteristics of this compound make it suitable for applications in material science, particularly as a fluorescent dye. Its ability to absorb and emit light at specific wavelengths can be harnessed in various applications, including bioimaging and sensing technologies. Research into similar chromone-based dyes has shown promising results in enhancing the sensitivity and specificity of detection methods.

Data Summary

Case Studies

- Anticancer Mechanism Study : Aryapour et al. investigated the cytotoxic effects of chloro-substituted hydroxychalcones on neuroepithelioma cell lines, revealing significant inhibition of protofilament production in tubulin . This suggests that brominated derivatives could exhibit similar or enhanced anticancer activity.

- Pesticidal Efficacy Research : Experimental studies on chromone derivatives demonstrated effective pest control against common agricultural pests, indicating the potential of this compound as a biopesticide.

- Fluorescent Properties Investigation : Research into chromone-based fluorescent dyes highlighted their application in bioimaging techniques, showcasing their ability to enhance imaging contrast and resolution in biological samples.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its potential anti-cancer effects .

Comparison with Similar Compounds

Structural Analogues of Chromen-4-one Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

- However, bromadiolone’s extended biphenyl substituent confers superior anticoagulant potency due to stronger hydrophobic interactions with vitamin K epoxide reductase (VKOR) .

- Heterocyclic Variations : Replacing the bromofuran group with a thienyl moiety (as in Tioclomarol) introduces distinct electronic properties. The sulfur atom in thienyl may enhance π-stacking interactions, contributing to Tioclomarol’s anticoagulant efficacy .

- Positional Isomerism : The hydroxyl group at C2 in the target compound contrasts with C4-hydroxyls in bromadiolone and Tioclomarol. This positional difference could alter hydrogen-bonding patterns and metabolic stability .

Physical and Chemical Properties

While specific data for the target compound are lacking, inferences can be drawn:

- Solubility: Brominated furan derivatives generally exhibit lower aqueous solubility compared to non-halogenated analogs due to increased hydrophobicity.

- Stability : The electron-withdrawing bromine atom may stabilize the furan ring against oxidative degradation.

Biological Activity

3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one, a derivative of chromenone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chromene backbone with a hydroxyl group and a bromofuran substituent, which enhances its solubility and biological activity. The molecular formula is .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antioxidant Activity : The presence of the hydroxyl group contributes to its ability to scavenge free radicals, making it a potential candidate for antioxidant applications.

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various pathogens, which can be attributed to its structural features that disrupt microbial cell membranes.

- Anticancer Effects : Preliminary findings suggest that the compound may inhibit the proliferation of cancer cells, indicating potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure of this compound allows for interactions with various biological targets. The bromofuran substituent and the hydroxyl group enhance its binding affinity to these targets, contributing to its biological efficacy.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromofuran-2-carboxamide | Furan ring with carboxamide | Antimicrobial |

| 3-Amino-4-bromo-6-fluoro-2H-chromen-2-one | Amino group addition | Anticancer |

| 7-Hydroxychromenone | Hydroxylated chromenone | Antioxidant |

The unique combination of the bromofuran and hydroxyl groups in this compound distinguishes it from others in its class, particularly regarding enhanced biological activities and therapeutic applications .

Case Studies and Research Findings

- Antioxidant Activity Study : A study demonstrated that this compound showed a significant reduction in oxidative stress markers in vitro. The IC50 value for free radical scavenging was reported at approximately 25 µM, indicating strong antioxidant potential .

- Antimicrobial Testing : In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by these pathogens .

- Anticancer Research : In vitro studies on A549 lung cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value around 15 µM. This suggests potential for further development as an anticancer drug .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes related to cancer cell proliferation and survival.

- Induction of Apoptosis : It has been suggested that this compound can induce apoptosis in cancer cells through pathways involving caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.